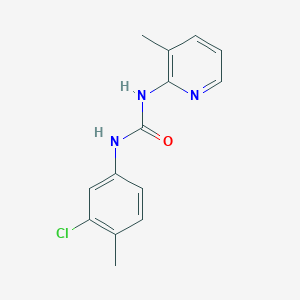
(3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of (3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol is not fully understood. However, it is believed to act on the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety, pain, and seizures. It is thought to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been found to have a low toxicity profile, making it a potentially safer alternative to currently available drugs.
実験室実験の利点と制限
One advantage of using (3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol in lab experiments is its low toxicity profile, which reduces the risk of adverse effects on study subjects. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several potential future directions for the study of (3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol. One direction is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Another direction is to explore its potential applications in the treatment of other neurological disorders such as depression and post-traumatic stress disorder. Additionally, studies could be conducted to optimize its pharmacokinetic properties and improve its efficacy as a drug candidate.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its anticonvulsant, analgesic, and anxiolytic properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of (3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol involves the reaction of benzylamine with 2,3-dimethylbenzoyl chloride in the presence of triethylamine to form the corresponding benzoylbenzylamine intermediate. This intermediate is then reacted with (3S*,4R*)-4-methyl-3-piperidinone in the presence of sodium hydride to yield the final product.
科学的研究の応用
(3S*,4R*)-3-benzyl-1-(2,3-dimethylbenzoyl)-4-methyl-4-piperidinol has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-8-7-11-20(17(16)2)21(24)23-13-12-22(3,25)19(15-23)14-18-9-5-4-6-10-18/h4-11,19,25H,12-15H2,1-3H3/t19-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVKZYMOERFWEX-SIKLNZKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(C(C2)CC3=CC=CC=C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC[C@@]([C@H](C2)CC3=CC=CC=C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![2-(2-fluoro-5-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5328715.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5328727.png)
![3-[2-(3,3-diethylpyrrolidin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5328740.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![N-benzyl-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide](/img/structure/B5328752.png)
![5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5328754.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328764.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)
![7-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5328778.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)